l-α-溶血磷脂酰肌醇(大豆,钠盐)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

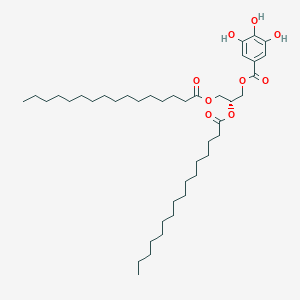

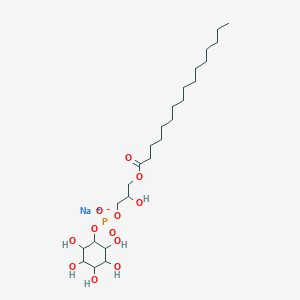

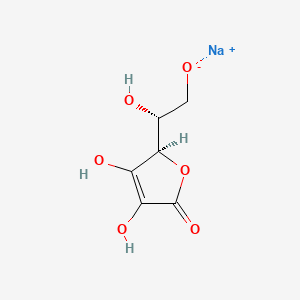

L-alpha-Lysophosphatidylinositol (soy, sodium salt) is a useful research compound. Its molecular formula is C25H48NaO12P and its molecular weight is 594.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality l-alpha-Lysophosphatidylinositol (soy, sodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about l-alpha-Lysophosphatidylinositol (soy, sodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

健康益处和营养见解

对大豆蛋白的研究,是大豆饮食中主要成分,强调了了解大豆制品的营养和健康意义的重要性。大豆蛋白已被发现具有潜在的健康益处,包括降低胆固醇水平、抗癌作用以及对肥胖、糖尿病和心血管疾病等多种疾病的保护作用。这些益处突出了大豆衍生物,可能包括l-α-溶血磷脂酰肌醇,在增强人体健康和营养方面的重要性 (Friedman & Brandon, 2001).

钠和钾在食品科学中的作用

使用钠盐,如氯化钠,在食品加工中很普遍,因为它们能增强风味、保存食品并改善质地。研究探索了减少食品中氯化钠的含量,以解决与高钠摄入相关的健康问题,高钠摄入与高血压和心血管疾病有关。这些调查是更广泛努力的一部分,旨在了解如何在不影响食品的安全性、质量和感官特性的情况下,在食品加工中平衡钠及其替代品 (Albarracín et al., 2011).

生物医学应用

对包括多赖氨酸在内的多氨基酸的探索,突出了这些化合物潜在的生物医学应用。多赖氨酸与溶血磷脂酰肌醇结构密切相关,已对其在药物递送系统、生物粘合剂以及各种医疗应用中的可生物降解、可食用且无毒的材料中的用途进行了研究。这项研究强调了氨基酸衍生物,如l-α-溶血磷脂酰肌醇,在开发新的生物医学材料和疗法中的潜力 (Shih, Van, & Shen, 2004).

癌症治疗中溶血磷脂酸受体拮抗剂

虽然与l-α-溶血磷脂酰肌醇没有直接关系,但对癌症治疗中溶血磷脂酸 (LPA) 受体拮抗剂的研究揭示了脂质介质在疾病进展和治疗中的复杂作用。LPA 信号传导参与了癌症进展的关键细胞过程,突出了靶向脂质信号通路的治疗潜力。这一研究领域可能会为脂质衍生物,包括l-α-溶血磷脂酰肌醇,在疾病治疗中的更广泛应用提供见解 (Yu-Hsuan Lin, Yueh-Chien Lin, & Chien-Chin Chen, 2021).

作用机制

Target of Action

L-alpha-Lysophosphatidylinositol (soy, sodium salt) is an endogenous phospholipid and a novel ligand for the orphan G protein-coupled receptor 55 (GPR55) . GPR55 is a member of the G protein-coupled receptor family and plays a significant role in various physiological processes .

Mode of Action

L-alpha-Lysophosphatidylinositol interacts with GPR55, promoting RhoA-dependent Ca2+ signaling . This interaction leads to the activation of NFAT (nuclear factor of activated T cells) in human embryonic kidney 293 cells .

Biochemical Pathways

The activation of GPR55 by L-alpha-Lysophosphatidylinositol triggers a cascade of biochemical reactions. It induces rapid phosphorylation of p38 mitogen-activated protein kinase (MAPK) and its downstream activating transcription factor 2 (ATF2) in both GPR55-transfected HEK293 cells, and in IM-9 lymphoblastoid cells naturally expressing GPR55 .

Result of Action

The activation of GPR55 by L-alpha-Lysophosphatidylinositol leads to a series of cellular responses. It has been shown to enhance serum-induced cell migration in MCF-7 cells overexpressing GPR55 . Additionally, it plays a regulatory role in cell proliferation and function .

生化分析

Biochemical Properties

L-alpha-Lysophosphatidylinositol (soy, sodium salt) plays a significant role in biochemical reactions, particularly as a ligand for G protein-coupled receptor 55 (GPR55) . This interaction promotes RhoA-dependent calcium signaling and activation of nuclear factor of activated T cells (NFAT) in human embryonic kidney 293 cells . Additionally, L-alpha-Lysophosphatidylinositol (soy, sodium salt) is involved in the activation of p38 mitogen-activated protein kinase (MAPK) and its downstream transcription factor, activating transcription factor 2 (ATF2), in GPR55-transfected HEK293 cells . These interactions highlight the compound’s role in cellular signaling pathways.

Cellular Effects

L-alpha-Lysophosphatidylinositol (soy, sodium salt) influences various cellular processes. It has been shown to enhance serum-induced cell migration in MCF-7 cells overexpressing GPR55 . This compound also affects cell signaling pathways, such as the RhoA-dependent calcium signaling and NFAT activation mentioned earlier . These effects demonstrate the compound’s impact on cell function, including cell migration and signaling.

Molecular Mechanism

The molecular mechanism of L-alpha-Lysophosphatidylinositol (soy, sodium salt) involves its binding to GPR55, a G protein-coupled receptor . This binding induces rapid phosphorylation of p38 MAPK and ATF2 in both GPR55-transfected HEK293 cells and IM-9 lymphoblastoid cells . Additionally, L-alpha-Lysophosphatidylinositol (soy, sodium salt) promotes RhoA-dependent calcium signaling and NFAT activation in human embryonic kidney 293 cells . These molecular interactions highlight the compound’s role in modulating cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-alpha-Lysophosphatidylinositol (soy, sodium salt) can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that L-alpha-Lysophosphatidylinositol (soy, sodium salt) can induce rapid phosphorylation of p38 MAPK and ATF2, which are essential for its signaling functions

Dosage Effects in Animal Models

The effects of L-alpha-Lysophosphatidylinositol (soy, sodium salt) vary with different dosages in animal models. At lower doses, the compound may promote beneficial cellular signaling and migration . At higher doses, there may be potential toxic or adverse effects. It is essential to determine the threshold effects and optimal dosages for therapeutic applications of L-alpha-Lysophosphatidylinositol (soy, sodium salt).

Metabolic Pathways

L-alpha-Lysophosphatidylinositol (soy, sodium salt) is involved in various metabolic pathways. It interacts with enzymes such as phospholipase A2, which converts phosphatidylinositol into lysophosphatidylinositol . This interaction is crucial for the compound’s role in cellular signaling and metabolism. Additionally, L-alpha-Lysophosphatidylinositol (soy, sodium salt) may affect metabolic flux and metabolite levels, further influencing cellular processes.

属性

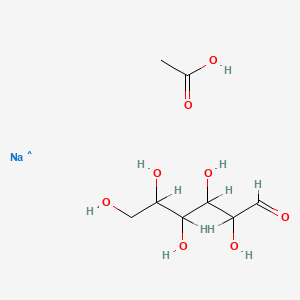

| { "Design of the Synthesis Pathway": "The synthesis pathway for l-alpha-Lysophosphatidylinositol (soy, sodium salt) involves the conversion of phosphatidylcholine to l-alpha-Lysophosphatidylinositol through a series of chemical reactions.", "Starting Materials": [ "Phosphatidylcholine", "Sodium hydroxide", "Methanol", "Chloroform", "Hydrochloric acid", "Lysine" ], "Reaction": [ "Phosphatidylcholine is hydrolyzed with sodium hydroxide to form lysophosphatidylcholine.", "Lysophosphatidylcholine is then treated with methanol and hydrochloric acid to form lysophosphatidic acid.", "Lysophosphatidic acid is then reacted with lysine to form l-alpha-Lysophosphatidylinositol.", "The final product is obtained by treating l-alpha-Lysophosphatidylinositol with sodium hydroxide to form the sodium salt." ] } | |

CAS 编号 |

796963-91-2 |

分子式 |

C25H48NaO12P |

分子量 |

594.6 g/mol |

IUPAC 名称 |

sodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] [(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |

InChI |

InChI=1S/C25H49O12P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)35-16-18(26)17-36-38(33,34)37-25-23(31)21(29)20(28)22(30)24(25)32;/h18,20-26,28-32H,2-17H2,1H3,(H,33,34);/q;+1/p-1/t18-,20?,21-,22+,23-,24-,25?;/m1./s1 |

InChI 键 |

CPTWBHNULFRGAT-QDWOTPGGSA-M |

手性 SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)O.[Na+] |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)O.[Na+] |

规范 SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)O.[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Silane, dichloromethyl[1-(methylphenyl)ethyl]-](/img/structure/B6596106.png)

![(E)-N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B6596112.png)

![azanium;(2S)-3-[[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxy-2-aminopropanoate](/img/structure/B6596191.png)

![[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B6596198.png)

![diazanium;[(2R)-3-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-2-hydroxypropyl] phosphate](/img/structure/B6596202.png)

![sodium;[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[[(2S,3S,5R,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B6596209.png)